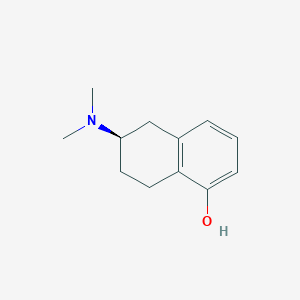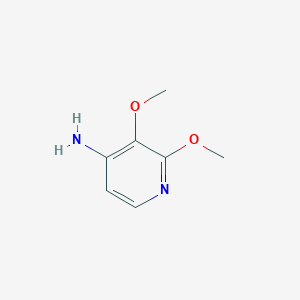![molecular formula C6H5BClN3O2 B8411863 (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B8411863.png)
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring . The boronic acid group can then be introduced through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can help to increase the efficiency and yield of the synthesis process. Additionally, the use of continuous flow reactors and other modern industrial equipment can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products.
Wissenschaftliche Forschungsanwendungen
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact mechanism of action depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound has a similar structure and is also used in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with potential biological activities.
Uniqueness
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid is unique due to its specific combination of a triazole and a pyridine ring, as well as the presence of a boronic acid group. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H5BClN3O2 |
|---|---|
Molekulargewicht |
197.39 g/mol |
IUPAC-Name |
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C6H5BClN3O2/c8-6-9-5-4(7(12)13)2-1-3-11(5)10-6/h1-3,12-13H |
InChI-Schlüssel |
RYPIKWOVEURGDA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CN2C1=NC(=N2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B8411781.png)

![2-[(2-Aminoethyl)thiomethyl]-1H-benzimidazole](/img/structure/B8411802.png)
![Ethyl (1-azabicyclo[2.2.2]octan-3-yl)cyanoacetate](/img/structure/B8411810.png)










